molecular formula C12H15NO2 B11896981 5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline CAS No. 87665-07-4

5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline

Cat. No.: B11896981
CAS No.: 87665-07-4
M. Wt: 205.25 g/mol
InChI Key: VNVAOOMOQSDQGA-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions, a methyl group at the 3 position, and a partially saturated isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and fully saturated isoquinoline derivatives .

Scientific Research Applications

5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-3-methyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate calcium channels and receptor activities makes it a valuable compound for research in muscle physiology and potential therapeutic applications.

Properties

CAS No.

87665-07-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C12H15NO2/c1-8-6-10-9(7-13-8)4-5-11(14-2)12(10)15-3/h4-5,7-8H,6H2,1-3H3

InChI Key

VNVAOOMOQSDQGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2OC)OC)C=N1

Origin of Product

United States

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